molecular formula C42H52Cl2N8O6 B610419 Ravidasvir dihydrochloride CAS No. 1303533-81-4

Ravidasvir dihydrochloride

Cat. No. B610419
M. Wt: 835.828
InChI Key: JYLMWUZJMRNMDA-SPRBZRACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ravidasvir is an investigational NS5A inhibitor developed by Pharco Pharmaceuticals. It is currently under investigation in clinical trials for the treatment of chronic Hepatitis C . The drug is part of the World Health Organization’s List of Essential Medicines .


Synthesis Analysis

The synthesis of Ravidasvir involves an innovative partnership between the Ministry of Health in Malaysia, the Ministry of Public Health in Thailand, Pharco Pharmaceuticals in Egypt, and Pharmaniaga in Malaysia . Pharco agreed to collaborate on the development of Ravidasvir and to supply generic sofosbuvir for the clinical trials of the Ravidasvir–sofosbuvir combination .


Molecular Structure Analysis

Ravidasvir has a molecular formula of C42H50N8O6 . Its average mass is 762.912 g/mol and its monoisotopic mass is 762.385331362 Da . The IUPAC name for Ravidasvir is methyl N- [ (2S)-1- [ (2S)-2- [4- (6- {2- [ (2S)-1- [ (2S)-2- [ (methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate .


Chemical Reactions Analysis

The chemical reactions involving Ravidasvir are currently under investigation. The drug is being studied in combination with sofosbuvir, a direct-acting antiviral, in clinical trials .


Physical And Chemical Properties Analysis

Ravidasvir has a number of physical and chemical properties. It has a molar refractivity of 208.96 m3·mol-1 and a polarizability of 85.05 Å^3 . It has a polar surface area of 174.64 Å^2 and a rotatable bond count of 12 .

Scientific Research Applications

Efficacy in Hepatitis C Treatment

Ravidasvir dihydrochloride has demonstrated significant efficacy in treating chronic hepatitis C virus (HCV) infection. In a clinical trial involving patients with chronic HCV infection without cirrhosis or with compensated cirrhosis, ravidasvir, in combination with sofosbuvir, showed high rates of sustained virological response (Andrieux-Meyer et al., 2021). This suggests its potential as an effective treatment option for HCV, particularly in diverse adult populations.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of ravidasvir have been conducted to understand its behavior in biological systems. One study involving rats identified the primary metabolites of ravidasvir and proposed its metabolic pathway, which is essential for understanding the drug's efficacy and safety profile (Kaddah et al., 2021).

Combination Therapy for HCV

Ravidasvir has been studied in combination with other antiviral agents like ritonavir-boosted danoprevir and ribavirin. This combination therapy has been shown to be effective in treating HCV genotype 1 patients without cirrhosis, indicating its potential in tailored antiviral treatment strategies (Kao et al., 2018).

Drug Development and Approval

The development and approval process of ravidasvir in different countries has been a subject of study. For example, in Malaysia, ravidasvir was introduced as part of an initiative to provide affordable treatment for hepatitis C, marking an important milestone in public health and drug development (Nazatul Syima Idrus et al., 2022).

Safety And Hazards

Clinical trials (STORM-C) for Ravidasvir were done in Malaysia and Thailand between July, 2016, and September, 2017. The results of the STORM-C trials showed that the Ravidasvir–sofosbuvir combination was safe and effective in curing Hepatitis C for 97% of enrolled participants, including those with genotype 3 infection, the hardest to treat genotype .

Future Directions

The future of Ravidasvir looks promising. Following the success of the STORM-C trials, Pharmaniaga successfully registered Ravidasvir as a treatment for Hepatitis C with the Malaysian National Pharmaceutical Regulatory Agency in June, 2021 . The Drug Control Authority (DCA) Malaysia has granted a conditional registration for Ravidasvir hydrochloride 200mg tablet (Ravida®) in June 2021, making Malaysia the first country in the world to approve Ravidasvir .

properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLMWUZJMRNMDA-SPRBZRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravidasvir dihydrochloride

CAS RN

1303533-81-4
Record name Ravidasvir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAVIDASVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ravidasvir dihydrochloride
Reactant of Route 2
Ravidasvir dihydrochloride
Reactant of Route 3
Ravidasvir dihydrochloride
Reactant of Route 4
Ravidasvir dihydrochloride
Reactant of Route 5
Ravidasvir dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ravidasvir dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.